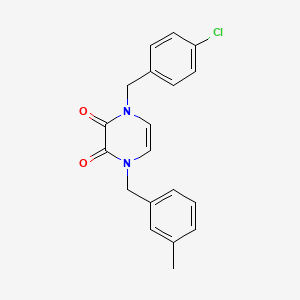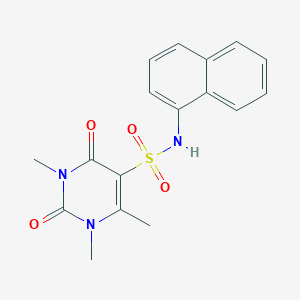
N-(2-methoxy-4-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA belongs to the class of organic compounds known as acetanilides and is synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Catalytic Hydrogenation in Dye Synthesis
- N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, can be synthesized by the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide. This process utilizes a Pd/C catalyst for high activity and selectivity, offering a green synthesis approach (Zhang Qun-feng, 2008).
Herbicide Metabolism
- Research on chloroacetamide herbicides like acetochlor, alachlor, and metolachlor (similar in structure to the compound ) shows that their metabolism involves a complex pathway leading to DNA-reactive products. This study provides insights into how similar compounds are processed in biological systems (Coleman et al., 2000).
Synthesis of Pharmaceutical Compounds
- N-(4-Amino-2-methoxyphenyl)acetamide is a product in the synthesis of an anticancer drug's side chain (Amsacrine). This compound is obtained through the reduction of N-(2-methoxy-4-nitrophenyl)acetamide, illustrating its role in pharmaceutical manufacturing (Robin et al., 2002).
Antimalarial Activity
- The compound plays a role in the synthesis of antimalarial drugs. A study on the synthesis and structure-activity relationships of tebuquine analogs, which includes similar compounds, highlights its potential in medicinal chemistry (Werbel et al., 1986).
Photocatalytic Degradation
- In environmental applications, compounds like metolachlor, which shares a part of its structure with N-(2-methoxy-4-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, have been studied for photocatalytic degradation. This provides insights into how similar compounds might be broken down in environmental contexts (Pignatello & Sun, 1995).
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-24-15-10-12(18(20)21)5-8-14(15)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUGEJGPFXPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate](/img/structure/B2689919.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)





![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)

![N-(5-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2689935.png)



